5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings. It includes a benzamide group, a pyrazole ring, a furan ring, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzamide group, the pyrazole ring, and the furan ring are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could make it somewhat polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis of Bioactive Compounds
Research has demonstrated the compound's utility in synthesizing potentially bioactive compounds through various chemical reactions. For instance, it has been used as a precursor in the synthesis of pyrazole derivatives, which exhibit promising anti-inflammatory activities. Such derivatives have been synthesized from related compounds, showcasing the compound's potential as a key intermediate in medicinal chemistry (Abdulla et al., 2014).
Pharmacological Potential
The compound has been explored for its pharmacological potential, particularly in the context of novel anticancer agents. Research efforts have focused on synthesizing derivatives and assessing their cytotoxic properties against various cancer cell lines, highlighting the compound's relevance in cancer chemotherapy (Noushini et al., 2013).
Chemical Reaction Development
The compound has played a significant role in the development of new chemical reactions, serving as a key intermediate in the synthesis of complex heterocyclic compounds. Studies have explored its reactions with amides, nitriles, and hydrazines, leading to the synthesis of a range of benzofuran derivatives with potential for further chemical exploration (Rahman & Kandeel, 1981).
Material Science Applications
In material science, the compound's derivatives have been investigated for their photochromic properties, offering insights into the development of materials with potential applications in optical storage and photonic devices. The synthesis and characterization of fulgides and fulgimides derived from related benzofuran compounds have shown significant promise in this regard (Rybalkin et al., 2014).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyrazine Derivatives
Pyrazine derivatives are also an important class of pharmacophores due to their versatility in pharmacological activity. They have been found to exhibit numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(20)6-7-16(15)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKSFSSSXXCQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide |
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